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molecular formula C11H9ClO2 B8412848 (+/-) 2-(2-Chloro-alpha-hydroxybenzyl)furan

(+/-) 2-(2-Chloro-alpha-hydroxybenzyl)furan

Cat. No. B8412848
M. Wt: 208.64 g/mol
InChI Key: MQIQEHTUNWPABI-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

Portions of sodium borohydride (total 15 g.) were added over an hour to a stirred solution of 2-(2-chlorobenzoyl)furan (prepared as hereinbefore described; 100 g.) in methanol (500 ml.) at 10°-25° C. After stirring for 1 hour, the solution was heated briefly to the boiling point and, when effervescence had ceased, sodium hydroxide solution (2N, 100 ml.) was added. The solution was heated at reflux for 30 minutes, diluted with water (1 liter) and extracted with diethyl ether (4 × 150 ml.). The combined extracts were washed with water (2 × 100 ml.), dried over sodium sulphate, filtered and evaporated to a clear oil, which was distilled to give (±) 2-(2-chloro-α-hydroxybenzyl)furan (71 g.), b.p. 136° C./0.1 mm.Hg, as a viscous yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7].[OH-].[Na+]>CO.O>[Cl:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=O)C=2OC=CC2)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated briefly to the boiling point and, when effervescence
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4 × 150 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with water (2 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a clear oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(O)C=2OC=CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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